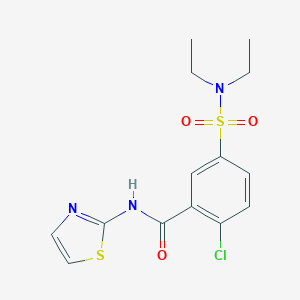
2-chloro-5-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is an organic compound with the molecular formula C14H16ClN3O3S2 It is a complex molecule that contains a benzamide core substituted with a chloro group, a diethylsulfamoyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced by reacting the benzamide with diethylamine and sulfuryl chloride.
Formation of the Thiazolyl Group: The thiazolyl group can be introduced by reacting the intermediate compound with a thiazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups present in the molecule.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis can yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-5-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.
Medicine: The compound is of interest for its potential pharmacological properties. It may be investigated for its activity against various diseases, including bacterial infections and cancer.
Industry: The compound can be used in the development of new materials and the optimization of industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-chloro-5-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide can be compared with other similar compounds, such as:
2-Chloro-5-diethylsulfamoyl-N-(1,3-thiazol-2-yl)benzamide: This compound has a similar structure but may have different biological activity and chemical properties.
N-(Thiazol-2-yl)benzenesulfonamides: These compounds share the thiazolyl and sulfonamide groups but differ in other substituents, leading to different biological activities.
Benzothiazole Derivatives: These compounds have a benzothiazole core and may have similar applications in medicinal chemistry and biology.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H16ClN3O3S2 |
|---|---|
Molecular Weight |
373.9g/mol |
IUPAC Name |
2-chloro-5-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H16ClN3O3S2/c1-3-18(4-2)23(20,21)10-5-6-12(15)11(9-10)13(19)17-14-16-7-8-22-14/h5-9H,3-4H2,1-2H3,(H,16,17,19) |
InChI Key |
YUDFQDFAXVNCLH-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CS2 |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















